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Abstract
KRC-108 is a potent, orally bioavailable, multi-kinase inhibitor with demonstrated anti-tumor

activity in preclinical models. It primarily targets a group of receptor tyrosine kinases, including

RON, Flt3, TrkA, and c-Met, which are crucial drivers in various malignancies. Notably, KRC-
108 exhibits enhanced inhibitory action against oncogenic mutants of c-Met. This technical

guide provides a detailed overview of the chemical structure, physicochemical properties,

mechanism of action, and preclinical data of KRC-108, along with comprehensive experimental

protocols and visualizations of the relevant signaling pathways.

Chemical Structure and Properties
KRC-108, with the IUPAC name 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-

yl)pyridin-2-amine, is a benzoxazole derivative.[1] Its chemical and physical properties are

summarized in the table below.
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Property Value Reference

IUPAC Name

3-(benzo[d]oxazol-2-yl)-5-(1-

(piperidin-4-yl)-1H-pyrazol-4-

yl)pyridin-2-amine

[1]

Chemical Formula C₂₀H₂₀N₆O [1]

Molecular Weight 360.42 g/mol (free base) [1]

Exact Mass 360.1699 [1]

SMILES
Nc1nccc(c1C2=NC3=CC=CC=

C3O2)c4cn(n_c4)C5CCNCC5
[1]

Solubility
Data not available in searched

documents.

pKa
Data not available in searched

documents.

logP
Data not available in searched

documents.

Mechanism of Action and Biological Targets
KRC-108 is a multi-kinase inhibitor that exerts its anti-tumor effects by targeting several key

receptor tyrosine kinases involved in cancer cell proliferation, survival, and migration.

Kinase Inhibition Profile
The inhibitory activity of KRC-108 against a panel of kinases has been evaluated,

demonstrating potent inhibition of Ron, Flt3, TrkA, and c-Met.[2] The half-maximal inhibitory

concentrations (IC₅₀) are presented in the table below.
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Target Kinase IC₅₀ (nM) Reference

Flt3 30 [2]

TrkA 43.3

c-Met 80 [2]

Ron
Potent inhibitor (specific IC₅₀

not provided)
[2]

KRC-108 has also been shown to be more effective against oncogenic mutant forms of c-Met

(M1250T and Y1230D) compared to the wild-type protein.[2]

Anti-Proliferative Activity
The anti-proliferative activity of KRC-108 has been assessed across various cancer cell lines,

with GI₅₀ (50% growth inhibition) values ranging from 0.01 to 4.22 µM.[2]

Signaling Pathways
KRC-108's therapeutic potential stems from its ability to disrupt key signaling cascades

downstream of its target kinases.

TrkA Signaling Pathway
KRC-108 effectively inhibits the TrkA signaling pathway. By blocking the autophosphorylation of

the TrkA receptor, it prevents the activation of downstream effectors such as PLCγ, PI3K/Akt,

and MAPK/ERK, which are critical for cell survival and proliferation.
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KRC-108 inhibits the TrkA signaling cascade.

c-Met, Flt3, and Ron Signaling Pathways
KRC-108 also targets the c-Met, Flt3, and Ron receptor tyrosine kinases, which share

downstream signaling components with the TrkA pathway, including the PI3K/Akt and

MAPK/ERK pathways. Inhibition of these receptors contributes to the broad anti-tumor activity

of KRC-108.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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